molecular formula C31H52N4O9 B055686 Octacosamicin A CAS No. 122005-25-8

Octacosamicin A

Cat. No. B055686
M. Wt: 624.8 g/mol
InChI Key: JHJDTYDBQYAKEF-NMPSDRPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octacosamicin A is a rare fatty acid amide that has been isolated from Streptomyces sp. This molecule has gained significant attention due to its potential applications in scientific research. Octacosamicin A has shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Antifungal Properties

Octacosamicin A has been identified as a potent antifungal antibiotic. Studies have shown that it exhibits broad antifungal spectra, highlighting its potential in treating various fungal infections. The unique linear chain structure of Octacosamicin A, featuring an N-hydroxyguanidyl group, contributes to its effectiveness against fungal pathogens (Dobashi et al., 1988), (Dobashi et al., 1988).

Anticancer Applications

While the specific anticancer properties of Octacosamicin A are not directly detailed in the available research, related compounds have shown potential in cancer treatment. For instance, the role of Organic Cation Transporter 2 (OCT2) in mediating the cellular uptake of anticancer agents like cisplatin, suggests a possible relevance of similar compounds in cancer therapeutics (Filipski et al., 2009).

Improved Drug Delivery

The modification of lipid vesicles with octreotide, a somatostatin analogue, to enhance the delivery of chemotherapy drugs such as doxorubicin, indicates the potential of Octacosamicin A or similar compounds in enhancing drug delivery mechanisms. This is particularly relevant for targeting cancer cells overexpressing specific receptors (Zhang et al., 2010).

Therapeutic Applications

Related research on octacosanol, which shares a similar molecular structure with Octacosamicin A, indicates its potential in treating inflammatory diseases, Parkinson's symptoms, and improving athletic performance. This suggests that Octacosamicin A might also have similar therapeutic applications (Gupta & Ghosh, 2017).

Antiangiogenic Effects

Octacosanol, similar to Octacosamicin A, has been found to exhibit antiangiogenic properties, inhibiting the proliferation of endothelial cells and tumor cells. This hints at the possibility of Octacosamicin A playing a role in antiangiogenic therapies, potentially useful in treating cancers and other diseases characterized by abnormal angiogenesis (Thippeswamy et al., 2008).

Anti-Inflammatory and Antinociceptive Effects

The anti-inflammatory and antinociceptive effects of octacosanol suggest potential applications for Octacosamicin A in pain and inflammation management. This is particularly relevant for chronic inflammatory diseases and pain management strategies (Oliveira et al., 2012).

properties

CAS RN

122005-25-8

Product Name

Octacosamicin A

Molecular Formula

C31H52N4O9

Molecular Weight

624.8 g/mol

IUPAC Name

2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid

InChI

InChI=1S/C31H52N4O9/c32-31(33)35(44)20-16-12-8-4-7-10-14-18-24(36)17-13-9-5-2-1-3-6-11-15-19-25(37)21-26(38)22-27(39)29(42)30(43)34-23-28(40)41/h1-3,5,7,10,14,18,25-27,29,37-39,42,44H,4,6,8-9,11-13,15-17,19-23H2,(H3,32,33)(H,34,43)(H,40,41)/b3-1+,5-2+,10-7+,18-14+

InChI Key

JHJDTYDBQYAKEF-NMPSDRPFSA-N

Isomeric SMILES

C(CC/C=C/C=C/C(=O)CCC/C=C/C=C/CCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O

SMILES

C(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O

Canonical SMILES

C(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O

synonyms

Octacosamicin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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